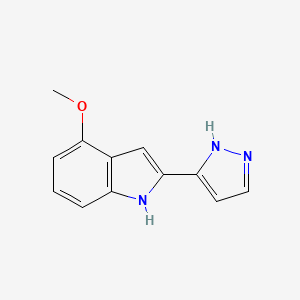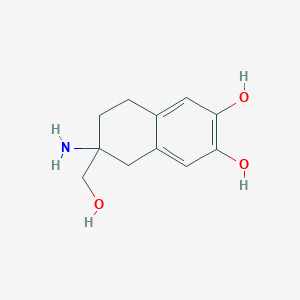
6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol is a complex organic compound with a unique structure that includes both amino and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves multi-step organic reactions. One common method includes the reduction of corresponding nitro compounds followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize advanced reactors and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups.
Reduction: Amino groups can be reduced to form corresponding amines.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-6-deoxy-α-L-sorbofuranose: Shares similar functional groups but differs in its overall structure and applications.
6-Amino-6-deoxy-β-cyclodextrin: Another compound with an amino group, used in different contexts such as drug delivery.
Uniqueness
6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
736879-20-2 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
7-amino-7-(hydroxymethyl)-6,8-dihydro-5H-naphthalene-2,3-diol |
InChI |
InChI=1S/C11H15NO3/c12-11(6-13)2-1-7-3-9(14)10(15)4-8(7)5-11/h3-4,13-15H,1-2,5-6,12H2 |
InChI-Schlüssel |
STNWBAWKYUYQPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2=CC(=C(C=C21)O)O)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)
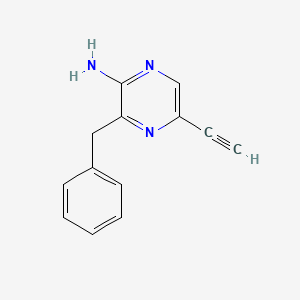

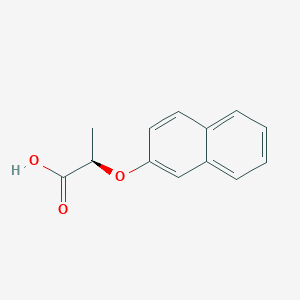


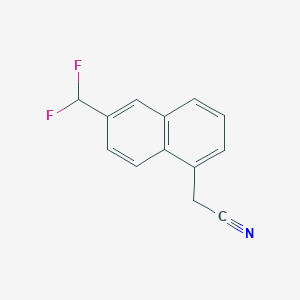
![2H-Benzo[H]chromene-3-carbaldehyde](/img/structure/B11892011.png)
